(1R,2R)-2-((3,4-Dimethylphenyl)amino)cyclopentan-1-ol
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Overview
Description
(1R,2R)-2-((3,4-Dimethylphenyl)amino)cyclopentan-1-ol is an organic compound that features a cyclopentane ring substituted with a hydroxyl group and an amino group attached to a 3,4-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-((3,4-Dimethylphenyl)amino)cyclopentan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentanone and 3,4-dimethylaniline.
Formation of Intermediate: Cyclopentanone undergoes a reaction with 3,4-dimethylaniline in the presence of a reducing agent such as sodium borohydride to form an intermediate imine.
Reduction: The imine intermediate is then reduced to the corresponding amine using a suitable reducing agent like lithium aluminum hydride.
Hydroxylation: The final step involves the hydroxylation of the cyclopentane ring to introduce the hydroxyl group, which can be achieved using reagents like osmium tetroxide or hydrogen peroxide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-((3,4-Dimethylphenyl)amino)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or PCC (pyridinium chlorochromate).
Reduction: The amino group can be reduced to a secondary amine using reducing agents like sodium cyanoborohydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, PCC in dichloromethane.
Reduction: Sodium cyanoborohydride in methanol.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in ether.
Major Products
Oxidation: Formation of (1R,2R)-2-((3,4-Dimethylphenyl)amino)cyclopentanone.
Reduction: Formation of (1R,2R)-2-((3,4-Dimethylphenyl)amino)cyclopentane.
Substitution: Formation of (1R,2R)-2-((3,4-Dimethylphenyl)amino)cyclopentyl chloride or bromide.
Scientific Research Applications
(1R,2R)-2-((3,4-Dimethylphenyl)amino)cyclopentan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1R,2R)-2-((3,4-Dimethylphenyl)amino)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes essential for bacterial survival. The exact mechanism can vary depending on the specific application and biological target.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-((3,4-Dimethylphenyl)amino)cyclohexanol: Similar structure but with a cyclohexane ring.
(1R,2R)-2-((3,4-Dimethylphenyl)amino)cyclopentanol: Similar structure but without the hydroxyl group.
(1R,2R)-2-((3,4-Dimethylphenyl)amino)cyclopentanone: Similar structure but with a ketone group instead of a hydroxyl group.
Uniqueness
(1R,2R)-2-((3,4-Dimethylphenyl)amino)cyclopentan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its cyclopentane ring with both an amino and hydroxyl group makes it a versatile intermediate in organic synthesis and a candidate for various scientific applications.
Properties
Molecular Formula |
C13H19NO |
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Molecular Weight |
205.30 g/mol |
IUPAC Name |
(1R,2R)-2-(3,4-dimethylanilino)cyclopentan-1-ol |
InChI |
InChI=1S/C13H19NO/c1-9-6-7-11(8-10(9)2)14-12-4-3-5-13(12)15/h6-8,12-15H,3-5H2,1-2H3/t12-,13-/m1/s1 |
InChI Key |
KHNALGMIWHYZCZ-CHWSQXEVSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)N[C@@H]2CCC[C@H]2O)C |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2CCCC2O)C |
Origin of Product |
United States |
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